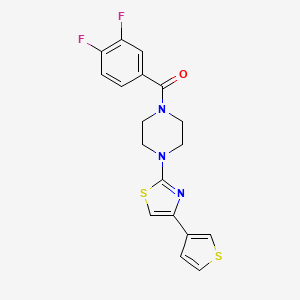

(3,4-Difluorofenil)(4-(4-(tiofen-3-il)tiazol-2-il)piperazin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of fluorinated phenyl, thiophene, thiazole, and piperazine moieties

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have shown that derivatives containing thiophene and thiazole rings exhibit significant antimicrobial properties. For instance, compounds similar to (3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone have demonstrated effectiveness against various pathogens, including Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . In a study examining thiophene-derived Schiff base complexes, it was noted that these compounds exhibited potent antibacterial activity, suggesting that (3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone may share similar properties .

| Pathogen | Compound Type | Activity Level |

|---|---|---|

| Escherichia coli | Thiophene-derived complexes | High |

| Staphylococcus aureus | Thiophene-derived complexes | High |

| Pseudomonas aeruginosa | Thiophene-derived complexes | Moderate |

Anti-inflammatory Properties

Compounds with similar structural characteristics have been investigated for their anti-inflammatory effects. The presence of the piperazine ring is known to enhance the bioactivity of such compounds. Research indicates that derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic roles in treating inflammatory diseases .

Neuropharmacological Applications

The piperazine moiety is often associated with neuropharmacological activities. Compounds similar to (3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone have been studied for their effects on neurotransmitter systems. For example, research into sodium channel blockers has highlighted the potential of piperazine-containing compounds in the treatment of neurological disorders .

Study on Antimicrobial Efficacy

In a recent study published in ACS Publications, researchers synthesized a series of thiophene-based compounds and evaluated their antimicrobial efficacy. The results indicated that compounds with similar structures to (3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone showed significant activity against both Gram-positive and Gram-negative bacteria . This underscores the potential application of this compound in developing new antibiotics.

Neuropharmacological Research

A study investigating the neuropharmacological effects of piperazine derivatives demonstrated that these compounds could modulate serotonin receptors, which are crucial in treating anxiety and depression. The findings suggest that (3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone may have implications in psychiatric medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under basic conditions.

Attachment of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated thiazole.

Formation of the Piperazine Derivative: The piperazine ring can be synthesized by reacting piperazine with an appropriate acyl chloride or anhydride.

Final Coupling: The final step involves coupling the piperazine derivative with the fluorinated phenyl group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, particularly at the fluorinated phenyl and thiophene moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated derivatives, substituted thiophenes

Mecanismo De Acción

The mechanism of action of (3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological pathways.

Receptor Modulation: Acting as an agonist or antagonist at specific receptors, thereby modulating cellular signaling pathways.

DNA Intercalation: Intercalating into DNA, leading to disruption of DNA replication and transcription processes.

Comparación Con Compuestos Similares

Similar Compounds

(3,4-Difluorophenyl)thiazole Derivatives: Compounds with similar thiazole and fluorinated phenyl structures.

Thiophene-Containing Piperazines: Compounds that feature both thiophene and piperazine moieties.

Fluorinated Phenyl Piperazines: Compounds with fluorinated phenyl and piperazine structures.

Uniqueness

(3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is unique due to its combination of multiple pharmacophores, which may result in a broad spectrum of biological activities and potential therapeutic applications. The presence of both fluorinated phenyl and thiophene groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug discovery and development.

Actividad Biológica

The compound (3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several functional moieties:

- 3,4-Difluorophenyl : A phenyl group substituted with two fluorine atoms.

- Thiazole and Thiophene Rings : These heterocycles contribute to the compound's biological properties.

- Piperazine Moiety : Known for its role in various pharmacological agents.

Antitumor Activity

Research indicates that derivatives of piperazine, including those containing thiazole and thiophene rings, exhibit significant antitumor activity. One study highlighted that compounds with similar structures inhibited key cancer-related kinases such as BRAF(V600E) and EGFR, which are crucial in tumor progression and survival . The compound's ability to modulate these pathways suggests potential efficacy against various cancer types.

Anti-inflammatory Effects

Compounds featuring piperazine and thiazole have shown promise in anti-inflammatory applications. For instance, studies have demonstrated that certain piperazine derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro and in vivo models . The presence of the thiophene ring may enhance this effect through additional molecular interactions.

Antimicrobial Properties

The biological activity of related compounds has also been explored in the context of antimicrobial efficacy. Some thiazole derivatives have demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting that the incorporation of these rings into the structure may enhance antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Fluorination : The introduction of fluorine atoms has been correlated with increased lipophilicity and improved binding affinity to target proteins.

- Heterocyclic Substituents : The presence of thiazole and thiophene rings tends to enhance biological activity due to their ability to participate in π-stacking interactions and hydrogen bonding with biological targets .

Case Studies

Several studies have investigated the biological effects of compounds structurally related to (3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone:

- Antitumor Efficacy : A study evaluated a series of piperazine derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited cytotoxic effects superior to standard chemotherapeutics when used in combination therapies .

- Anti-inflammatory Activity : Another study focused on piperazine-thiazole hybrids, demonstrating their ability to significantly reduce inflammation markers in animal models of arthritis .

- Antimicrobial Testing : Compounds with similar structural features were tested against various bacterial strains, revealing broad-spectrum antimicrobial activity, particularly against resistant strains .

Propiedades

IUPAC Name |

(3,4-difluorophenyl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3OS2/c19-14-2-1-12(9-15(14)20)17(24)22-4-6-23(7-5-22)18-21-16(11-26-18)13-3-8-25-10-13/h1-3,8-11H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTUAQOHWTYOKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.